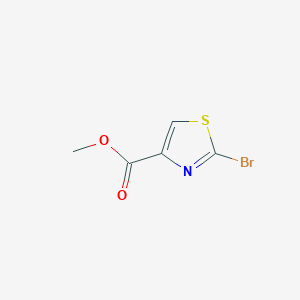

Methyl 2-bromothiazole-4-carboxylate

説明

Methyl 2-bromothiazole-4-carboxylate (MBTC) is a synthetic compound that has been studied for its potential applications in scientific research. It has been found to have a wide range of biochemical and physiological effects, as well as a number of advantages and limitations for lab experiments.

科学的研究の応用

Synthesis of Other Compounds : Methyl 2-bromothiazole-4-carboxylate is used in the synthesis of various compounds. For instance, it is used in the synthesis of methyl 2-aminothiazole-5-carboxylate, which is then transformed into methyl 2-bromothiazole-5-carboxylate (Meng Li-li, 2008).

Method for Synthesis of Thiazole Carboxylic Acids : An improved method for synthesizing 2-bromo-thiazole-4-carboxylic acid has been developed, which is crucial for further chemical research and development (Zhou Zhuo-qiang, 2009).

Potential Schistosomicidal Agents : Research on the synthesis of substituted 4H-thiazolo[4,5-b][1]benzothiopyran-4-ones, which are potential schistosomicidal agents, involves the use of ethyl 2-acetamido-5-bromothiazole-4-carboxylate (M. El-kerdawy et al., 1989).

Synthesis of Natural Products : this compound has been used in the total synthesis of natural products like anithiactins A-C and thiasporine A (I. C. Vaaland et al., 2019).

Electrochemical Studies : The electrochemical reduction of 2-bromothiazole has been studied, providing insights into its reactivity and potential applications in electrochemistry (Chang Ji, D. Peters, 1998).

Synthesis of Peptide Antibiotics : It plays a role in the synthesis of parts of macrobicyclic peptide antibiotics, such as cyclothiazomycin (C. Shin et al., 1995).

Anticancer Research : this compound derivatives have been studied for their potential anticancer properties, particularly in inhibiting colon cancer cell proliferation (N. Vale et al., 2017).

Peptide Coupling Reagents : It has been used in the synthesis of peptide coupling reagents, such as 2-bromo-N-methylthiazolium bromide (BMTB), demonstrating higher activity than other established reagents in peptide synthesis (R. Wischnat et al., 2003).

Antimicrobial Activity : Compounds derived from this compound have shown broad-spectrum antimicrobial activity against various microorganisms (R. Pittillo, D. Hunt, 1967).

Aldose Reductase Inhibition : Derivatives of this compound have been explored as aldose reductase inhibitors with antioxidant activity, potentially relevant in diabetic complications (P. Alexiou, V. Demopoulos, 2010).

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It has several hazard statements including H302, H315, H319, H332, H335 indicating potential harm if swallowed, skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

作用機序

Target of Action

Methyl 2-bromothiazole-4-carboxylate is a chemical compound that is often used as an intermediate in pharmaceutical research

Mode of Action

As an intermediate in pharmaceutical synthesis, it’s likely that its mode of action is dependent on the final compound it is used to produce .

Pharmacokinetics

It is known to be slightly soluble in water , which could potentially affect its bioavailability.

Result of Action

As an intermediate in pharmaceutical synthesis, its effects would likely be determined by the final compound it is used to produce .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, it should be stored in a cool, dry, and well-ventilated place, away from oxidizing agents . These conditions can help maintain the stability and efficacy of the compound.

特性

IUPAC Name |

methyl 2-bromo-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4BrNO2S/c1-9-4(8)3-2-10-5(6)7-3/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWKNNKTQWCYNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CSC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4BrNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60376814 | |

| Record name | Methyl 2-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

170235-26-4 | |

| Record name | Methyl 2-bromothiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60376814 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(4-Nitro-phenoxymethyl)-[1,3]dioxolane](/img/structure/B71002.png)

![4-[2-[(1E,3E,5E)-5-[5-[2-(2,5-Dioxopyrrolidin-1-yl)oxy-2-oxoethyl]-1-ethyl-3,3-dimethylindol-2-ylidene]penta-1,3-dienyl]-1,1-dimethylbenzo[e]indol-3-ium-3-yl]butane-1-sulfonate](/img/structure/B71012.png)

![5-fluoro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B71026.png)

![2-methyl-1H-benzo[d]imidazole-4-carboxamide](/img/structure/B71028.png)